

Application Notes and Protocols for High-Throughput Screening with NS3861

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Compound of Interest

Compound Name: NS3861

Cat. No.: B10768571

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Introduction

NS3861 is a potent and selective agonist for nicotinic acetylcholine receptors (nAChRs), a class of ligand-gated ion channels crucial in neuronal signaling.^{[1][2]} Its distinct subtype selectivity, particularly its high affinity for the $\alpha 3\beta 4$ nAChR subtype, makes it a valuable pharmacological tool for investigating the physiological and pathological roles of these receptors.^[1] These application notes provide detailed protocols and data for utilizing **NS3861** in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of nAChR activity.

Mechanism of Action

NS3861 acts as an agonist at various heteromeric nAChRs, exhibiting different degrees of efficacy depending on the subunit composition. It is a full agonist at $\alpha 3\beta 2$ receptors and a partial agonist at $\alpha 3\beta 4$ receptors.^[2] Notably, **NS3861** shows minimal to no activity at $\alpha 4$ -containing receptors, such as $\alpha 4\beta 2$ and $\alpha 4\beta 4$.^[2] This selectivity profile allows for the specific interrogation of $\alpha 3$ -containing nAChR subtypes. The binding of **NS3861** to the receptor's ligand-binding domain induces a conformational change, leading to the opening of the ion channel and subsequent cation influx, primarily Na^+ and Ca^{2+} , resulting in neuronal excitation.

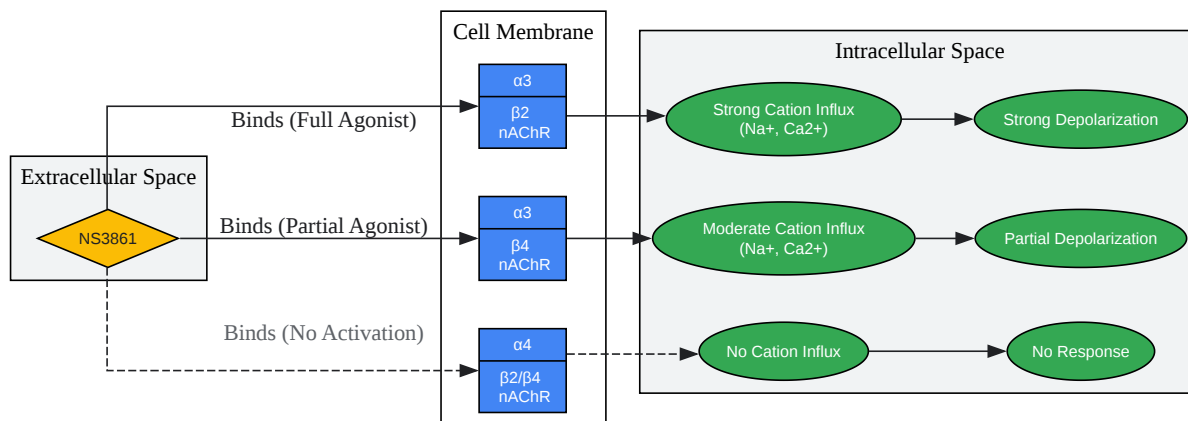
Quantitative Data Summary

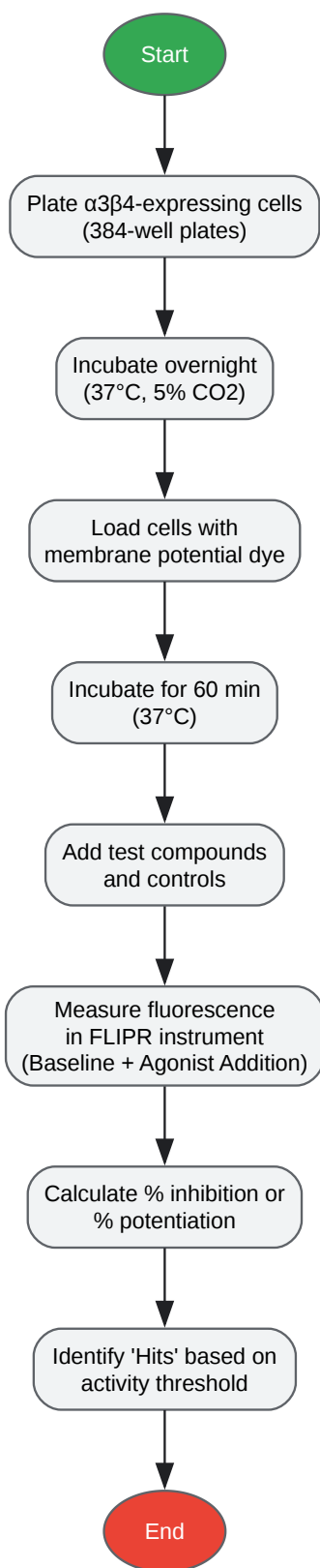
The following table summarizes the binding affinities (K_i) and functional potencies (EC_{50}) of **NS3861** for various nAChR subtypes. This data is essential for designing and interpreting experiments, particularly for determining appropriate concentrations for HTS assays.

nAChR Subtype	Binding Affinity (K_i) (nM)	Functional Potency (EC_{50}) (μ M)	Efficacy
$\alpha 3\beta 4$	0.62[1]	1[3]	Partial Agonist[2]
$\alpha 3\beta 2$	25[1]	1.6[3]	Full Agonist[2]
$\alpha 4\beta 4$	7.8[1]	Minimal Activity	-
$\alpha 4\beta 2$	55[1]	Minimal Activity	-

Signaling Pathway

The diagram below illustrates the mechanism of action of **NS3861** on different nAChR subtypes. **NS3861** binding to the extracellular ligand-binding domain of $\alpha 3$ -containing nAChRs triggers the opening of the ion channel, allowing cation influx and subsequent cellular response. Its differential efficacy at $\alpha 3\beta 2$ and $\alpha 3\beta 4$ subtypes, and lack of effect on $\alpha 4$ -containing subtypes, is a key feature for its use in targeted screening.





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